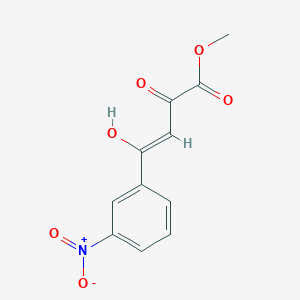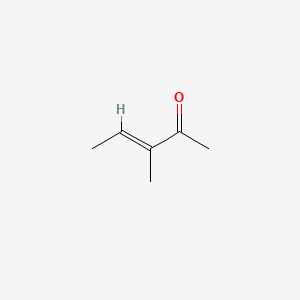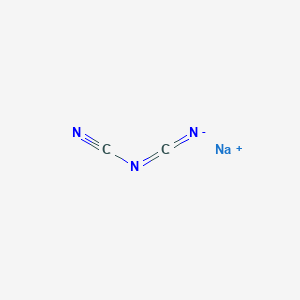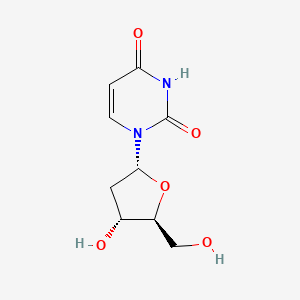
1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly known as thymidine, is a nucleoside composed of a pyrimidine base (thymine) attached to a deoxyribose sugar. It is a fundamental building block of deoxyribonucleic acid (DNA), playing a crucial role in the storage and transmission of genetic information in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymidine can be synthesized through various methods. One common approach involves the glycosylation of thymine with a protected form of deoxyribose, followed by deprotection. The reaction typically requires an acid catalyst, such as trifluoroacetic acid, and proceeds under mild conditions to yield thymidine.
Industrial Production Methods
Industrial production of thymidine often involves the fermentation of genetically modified microorganisms, such as Escherichia coli, which are engineered to overproduce thymidine. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and chromatography, to obtain high-purity thymidine.
Chemical Reactions Analysis
Types of Reactions
Thymidine undergoes various chemical reactions, including:
Oxidation: Thymidine can be oxidized to form thymidine glycol, a common DNA lesion.
Reduction: Thymidine can be reduced to dihydrothymidine under specific conditions.
Substitution: Thymidine can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Various nucleophiles, such as halides or amines, can be used in substitution reactions.
Major Products
Oxidation: Thymidine glycol.
Reduction: Dihydrothymidine.
Substitution: Substituted thymidine derivatives, depending on the nucleophile used.
Scientific Research Applications
Thymidine has numerous applications in scientific research, including:
Chemistry: Thymidine is used as a precursor in the synthesis of various nucleoside analogs and modified nucleotides.
Biology: Thymidine is incorporated into DNA during replication, making it a valuable tool for studying DNA synthesis and cell proliferation.
Medicine: Thymidine analogs are used as antiviral and anticancer agents. For example, azidothymidine (zidovudine) is an antiviral drug used to treat HIV.
Industry: Thymidine is used in the production of diagnostic reagents and molecular biology kits.
Mechanism of Action
Thymidine exerts its effects by being incorporated into DNA during replication. The deoxyribose sugar of thymidine forms phosphodiester bonds with adjacent nucleotides, creating the backbone of the DNA strand. The thymine base pairs with adenine through hydrogen bonding, ensuring the accurate transmission of genetic information.
Comparison with Similar Compounds
Similar Compounds
Deoxyuridine: Similar to thymidine but contains uracil instead of thymine.
Deoxycytidine: Contains cytosine instead of thymine.
Deoxyadenosine: Contains adenine instead of thymine.
Uniqueness
Thymidine is unique among these compounds due to the presence of the methyl group on the thymine base, which enhances the stability of DNA and protects it from enzymatic degradation. This methyl group also plays a role in the regulation of gene expression and DNA repair processes.
Properties
IUPAC Name |
1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-GKROBHDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940443 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189282-17-5 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-alpha-L-erythro-pentofuranosyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189282175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






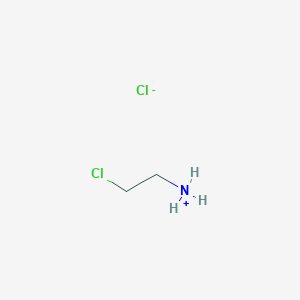
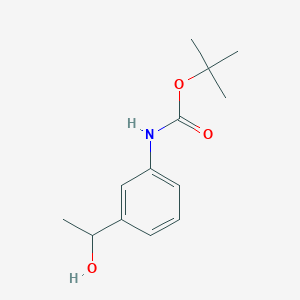
![Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate](/img/structure/B7765869.png)
